molecular formula C19H22N2O4S B5235263 N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No. B5235263
M. Wt: 374.5 g/mol
InChI Key: JKHGHYYRJKSUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as MBP-84, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamide derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been found to inhibit the migration and invasion of cancer cells. These effects are thought to be mediated by the inhibition of HDACs and the activation of tumor suppressor genes.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its broad-spectrum anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a potentially useful drug for the treatment of various types of cancer. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of the specific HDAC isoforms that are targeted by this compound, which could lead to the development of more specific and effective HDAC inhibitors. Additionally, the combination of this compound with other anticancer drugs or therapies could potentially enhance its efficacy and reduce its toxicity. Finally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as inflammatory and autoimmune diseases.

Synthesis Methods

The synthesis of N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 2-methoxybenzylamine with piperidine-2,6-dione in the presence of triethylamine, followed by the addition of benzenesulfonyl chloride. The resulting product is then purified by column chromatography to obtain pure this compound. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and prostate cancer. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-18-7-3-2-6-15(18)14-20-26(23,24)17-11-9-16(10-12-17)21-13-5-4-8-19(21)22/h2-3,6-7,9-12,20H,4-5,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHGHYYRJKSUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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